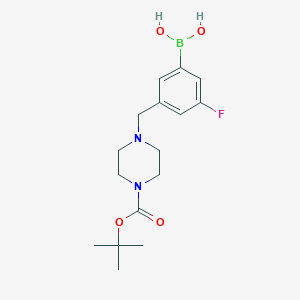

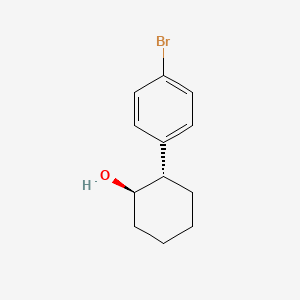

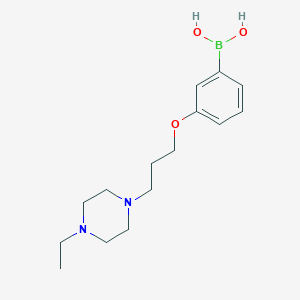

![molecular formula C16H21NO6 B1447842 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate CAS No. 1461708-45-1](/img/structure/B1447842.png)

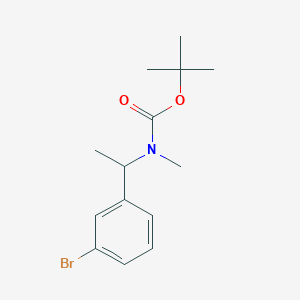

1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate

Overview

Description

1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate (DENP) is a chemical compound used extensively in scientific research1. It is a colorless crystalline powder with a molecular weight of 345.38 and chemical formula C18H23NO61.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate. However, it’s worth noting that similar compounds are often synthesized using esterification or condensation reactions.Molecular Structure Analysis

The exact molecular structure of 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate is not available in the search results. However, the compound contains an ester functional group, which is common in organic chemistry.Chemical Reactions Analysis

The specific chemical reactions involving 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate are not available in the search results. However, esters like this compound typically undergo reactions such as hydrolysis, reduction, and Claisen condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate are not fully detailed in the search results. However, it is known to be a colorless crystalline powder1.Scientific Research Applications

Synthesis and Chemical Properties

Homologation of 2-Nitrotoluene : The synthesis of tryptophan precursors and indole derivatives through the homologation of the side chain of 2-nitrotoluene showcases the importance of similar nitrophenyl compounds in producing valuable amino acid derivatives and complex molecular frameworks (Tanaka, Yasuo, & Torii, 1989).

High-yielding Synthetic Methods : The development of high-yielding synthetic methods for condensates of threo-2-amino-1-4'-nitrophenyl-1,3-propanediol with ketones highlights the versatility of similar compounds in forming crystalline condensates, which are potentially useful in various synthetic applications (Shang Zi, 2001).

Synthesis of Diethyl Succinates : The synthesis of diethyl succinates, such as diethyl 2-(3-methoxypropyl) succinate, from propanediol derivatives underlines the broad range of esterification reactions and product possibilities that similar compounds can partake in (Hua Wen-hao, 2009).

Applications in Material Science

Azo Polymers for Optical Storage : The synthesis of azo polymers from nitrophenyl derivatives for reversible optical storage applications demonstrates the potential use of similar compounds in advanced material science, especially in the creation of photoresponsive materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Catalysis and Reaction Mechanisms

Transesterification Catalysis : The use of carbonate phosphonium salts as catalysts in the transesterification of dialkyl carbonates with diols, leading to the formation of both cyclic and linear carbonate products, showcases the role of similar compounds in facilitating or undergoing catalytic processes (Selva, Caretto, Noè, & Perosa, 2014).

Safety And Hazards

The safety and hazards associated with 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for the use of 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate are not specified in the search results. Its use will likely depend on the results of ongoing and future research.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

properties

IUPAC Name |

diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-4-16(14(18)22-5-2,15(19)23-6-3)11-12-7-9-13(10-8-12)17(20)21/h7-10H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVAMWCFKHMYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.